CO1686-DA is a derivative of the compound CO1686, specifically a des-acryl analogue. It is recognized as an orally bioavailable small molecule that acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR). This compound exhibits significant potential in antineoplastic (anti-cancer) activity, particularly against mutant forms of EGFR, including the T790M mutation, which is often associated with resistance to other EGFR tyrosine kinase inhibitors. CO1686-DA's ability to selectively target these mutations while showing minimal activity against wild-type EGFR positions it as a promising therapeutic agent for treating non-small cell lung cancer (NSCLC) characterized by such mutations .
CO1686-DA functions primarily through covalent modification of the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This mechanism involves the formation of a stable bond between CO1686-DA and the mutated form of EGFR, effectively inhibiting its activity. The unique structure of CO1686-DA allows it to bind selectively to mutant EGFR proteins while sparing wild-type EGFR, thus minimizing potential side effects associated with traditional EGFR inhibitors .
The biological activity of CO1686-DA has been demonstrated through various in vitro studies. It shows high potency against EGFR mutations such as L858R and T790M, with IC50 values indicating effective inhibition at low concentrations (approximately 0.04 μM for T790M). In contrast, its activity against wild-type EGFR is significantly lower, which correlates with reduced toxicity in normal tissues . This selectivity is crucial for developing targeted therapies that minimize adverse effects while maximizing therapeutic efficacy.
The synthesis of CO1686-DA involves several key steps that typically include:
Specific synthetic routes may vary depending on the desired analogues or modifications being introduced .
CO1686-DA is primarily investigated for its application in treating NSCLC, particularly in cases where patients exhibit resistance due to mutations like T790M. Its unique properties allow it to overcome resistance mechanisms associated with first-generation and second-generation EGFR inhibitors, making it a valuable option in personalized cancer therapy . Additionally, ongoing research may expand its applications to other malignancies characterized by similar mutations.
Interaction studies have highlighted CO1686-DA's specificity for mutant forms of EGFR over wild-type variants. In profiling against a panel of kinases, CO1686-DA demonstrated selective inhibition primarily towards mutant EGFRs while showing limited interaction with other kinases at therapeutic concentrations. This selectivity underscores its potential for targeted cancer therapy without significant off-target effects .
Several compounds share structural and functional similarities with CO1686-DA, particularly within the class of EGFR inhibitors. Below are some notable examples:
Compound Name | Structure Type | Activity Against Mutant EGFR | Activity Against Wild-Type EGFR |
---|---|---|---|
Erlotinib | First-generation inhibitor | Moderate | High |
Gefitinib | First-generation inhibitor | Moderate | High |
AZD9291 (Osimertinib) | Third-generation inhibitor | High (including T790M) | Low |
WZ4002 | Second-generation inhibitor | High (including T790M) | Moderate |
CO1686-DA stands out due to its irreversible binding mechanism and high selectivity for mutant forms of EGFR, particularly T790M. Unlike first-generation inhibitors such as erlotinib and gefitinib, which can lead to resistance over time, CO1686-DA offers a more durable response in patients with resistant tumors. Additionally, compared to other third-generation inhibitors like AZD9291, CO1686-DA may provide therapeutic advantages in specific clinical contexts where resistance mechanisms are prevalent .
The trifluoromethyl and methoxy substituents in CO-1686 derivatives play crucial roles in determining binding affinity and selectivity for mutant epidermal growth factor receptor variants [1] [3]. Crystal structure analyses of CO-1686 in complex with epidermal growth factor receptor T790M revealed specific interaction patterns that explain the superior activity against drug-resistant mutations [1].
The trifluoromethyl group, positioned at the 5-position of the pyrimidine core, forms critical hydrophobic interactions with the mutant gatekeeper residue Met790 [1] [3]. This interaction is particularly significant because the larger methionine residue in the T790M mutation provides a more favorable hydrophobic environment compared to the smaller threonine residue in wild-type epidermal growth factor receptor [3]. The trifluoromethyl substituent thus contributes to the enhanced selectivity for T790M-mutant epidermal growth factor receptor over the wild-type receptor [1].
The methoxy substituent at the 2-position of the phenyl ring extends toward the Leu792 side-chain and plays a key role in the superior selectivity of CO-1686 derivatives [1]. This methoxy group provides selectivity because other kinases possessing a cysteine residue equivalent to Cys797 in epidermal growth factor receptor typically harbor bulkier residues such as tyrosine and phenylalanine at positions equivalent to Leu792 [1]. These bulkier residues would create steric hindrance with the methoxy substituent, thereby reducing binding affinity to off-target kinases [1].
Substituent | Location | Role in Epidermal Growth Factor Receptor Binding | Impact on Selectivity |
---|---|---|---|
Trifluoromethyl (-CF3) | 5-position of pyrimidine core | Forms hydrophobic interactions with Met790 (mutant gatekeeper residue) | Stronger hydrophobic interaction with Met790 than with wild-type Thr790 |
Methoxy (-OCH3) | 2-position of phenyl ring | Extends towards Leu792 side-chain; contributes to selectivity for epidermal growth factor receptor | Provides selectivity as other kinases have bulkier residues at position equivalent to Leu792 |
Iodination studies of CO-1686 derivatives have provided valuable insights into structure-activity relationships and the effects of halogen substitution on biological activity [3] [4]. The development of iodinated CO-1686 derivatives, particularly ICO1686, has demonstrated how halogen substitution can modulate target affinity while maintaining selectivity profiles [3] [17].
The iodinated derivative ICO1686 exhibited cytotoxicity profiles that were comparable to the parent compound CO-1686 against epidermal growth factor receptor L858R/T790M-expressing cell lines [3] [17]. Specifically, ICO1686 demonstrated cytotoxicity against H1975 cells (expressing L858R/T790M mutations) with an IC50 value of 0.20 ± 0.05 μM, which was similar to CO-1686's IC50 of 0.14 ± 0.05 μM [3]. Against H3255 cells (expressing L858R mutation), ICO1686 showed an IC50 of 0.50 ± 0.21 μM compared to CO-1686's IC50 of 0.15 ± 0.02 μM [3].
The iodination significantly affected selectivity against wild-type epidermal growth factor receptor [3]. ICO1686 exhibited reduced cytotoxicity toward H441 cells (wild-type epidermal growth factor receptor) with an IC50 of 1.84 ± 0.44 μM, representing approximately 10-fold lower cytotoxicity compared to its activity against H1975 cells [3]. This selectivity profile was maintained in enzymatic assays, where ICO1686 demonstrated an IC50 of 0.31 ± 0.15 μM against epidermal growth factor receptor L858R/T790M compared to greater than 10 μM against wild-type epidermal growth factor receptor [3].
Parameter | CO-1686 (Parent) | ICO1686 (Iodinated) |
---|---|---|
Cytotoxicity (IC50) against H1975 (L858R/T790M) | 0.14 ± 0.05 μM | 0.20 ± 0.05 μM |
Cytotoxicity (IC50) against H3255 (L858R) | 0.15 ± 0.02 μM | 0.50 ± 0.21 μM |
Cytotoxicity (IC50) against H441 (wild-type) | 0.26 ± 0.04 μM | 1.84 ± 0.44 μM |
Epidermal Growth Factor Receptor L858R/T790M Inhibition (IC50) | 0.04 ± 0.01 μM | 0.31 ± 0.15 μM |
Wild-type Epidermal Growth Factor Receptor Inhibition (IC50) | 1.68 ± 0.15 μM | >10 μM |
Selectivity Index (Wild-type:L858R/T790M) | 42 | >32 |
Similar findings were observed with brominated derivatives of CO-1686 [4] [5]. The brominated analog BrCO1686 maintained comparable activity to the parent compound, with IC50 values of 0.18 μM and 0.20 μM against H1975 and H3255 cell lines, respectively, compared to CO-1686's IC50 values of 0.14 μM and 0.15 μM [4]. These results indicate that halogen substitution at appropriate positions does not significantly compromise the inhibitory activity against epidermal growth factor receptor mutations while potentially enhancing selectivity profiles [4] [5].
The acrylamide moiety represents a critical structural feature in third-generation epidermal growth factor receptor inhibitors, including CO-1686 derivatives [1] [2] [9]. The comparative analysis between acrylamide and non-acrylamide derivatives reveals fundamental differences in binding mechanisms, potency, and resistance profiles [19] [21].
Acrylamide derivatives, exemplified by CO-1686, employ covalent binding mechanisms through the formation of covalent bonds with Cys797 in the epidermal growth factor receptor adenosine triphosphate-binding pocket [1] [2]. This covalent interaction results in irreversible inhibition of the kinase [2] [16]. The acrylamide group points directly toward Cys797 and forms the critical covalent bond that underlies the mechanism of action [2]. Kinetic studies demonstrate that CO-1686 exhibits potent inhibition of epidermal growth factor receptor L858R/T790M with a kinact/Ki ratio of (2.41 ± 0.30) × 10^5 M^-1s^-1, approximately 22-fold more selective than wild-type epidermal growth factor receptor [2] [25].
Non-acrylamide derivatives utilize non-covalent binding mechanisms and exhibit reversible inhibition characteristics [19] [21]. These compounds typically demonstrate lower potency against T790M mutations compared to their acrylamide counterparts [21]. For instance, non-covalent inhibitors often require higher concentrations to achieve comparable inhibitory effects and may not overcome T790M-mediated resistance as effectively as covalent inhibitors [21] [22].
The resistance development patterns differ significantly between acrylamide and non-acrylamide derivatives [9] [19]. Acrylamide-containing inhibitors face the potential development of C797S mutations, which eliminate the cysteine residue required for covalent bond formation [9] [22]. This represents a specific resistance mechanism that renders covalent inhibitors ineffective [22]. In contrast, non-acrylamide derivatives may encounter different resistance mechanisms but are not susceptible to C797S-mediated resistance [22].
Selectivity profiles also vary between these two classes of compounds [19] [21]. Acrylamide derivatives generally demonstrate higher selectivity for mutant epidermal growth factor receptor over wild-type epidermal growth factor receptor, partly due to their covalent binding mechanism and the specific structural requirements for effective covalent bond formation [1] [2]. Non-acrylamide derivatives often exhibit less pronounced selectivity differences between mutant and wild-type epidermal growth factor receptor [21].
Feature | Acrylamide Derivatives | Non-Acrylamide Derivatives |
---|---|---|
Binding Mode | Covalent binding to Cys797 in epidermal growth factor receptor adenosine triphosphate-binding pocket | Non-covalent binding |
Mechanism of Action | Irreversible inhibition | Reversible inhibition |
Potency | Higher potency against epidermal growth factor receptor L858R/T790M mutations | Generally lower potency against T790M mutations |
Resistance Development | Potential for C797S mutation-mediated resistance | Different resistance mechanisms may emerge |
Selectivity | Higher selectivity for mutant epidermal growth factor receptor over wild-type | Often less selective between mutant and wild-type epidermal growth factor receptor |
Recent studies have explored hybrid approaches, including covalent-reversible inhibitors that combine aspects of both mechanisms [19] [20]. These compounds form covalent bonds with target proteins but maintain reversible characteristics under certain conditions [19]. Such approaches represent potential strategies for overcoming limitations associated with both purely covalent and non-covalent inhibitors [19] [20].
Carbon monoxide 1686-des-acryl operates through a well-defined mechanism involving irreversible covalent modification of the epidermal growth factor receptor kinase domain [1] [2]. The compound utilizes an electrophilic warhead to form a permanent covalent bond with the sulfur atom of the cysteine residue at position 797 within the adenosine triphosphate-binding pocket of the epidermal growth factor receptor [1] [3].
Structural Basis of Covalent Binding
The molecular architecture of carbon monoxide 1686-des-acryl incorporates specific structural elements that facilitate its covalent interaction with cysteine 797. Crystal structure analysis reveals that the compound adopts an optimal conformation within the kinase active site, positioning its reactive warhead in proximity to the target cysteine residue [4]. The compound's anilinopyrimidine core forms bidentate hydrogen bonds with methionine 793 in the hinge region of the kinase domain, while the trifluoromethyl substituent engages in hydrophobic interactions with the gatekeeper residue [4] [5].
Mass spectrometry confirmation has demonstrated that treatment with carbon monoxide 1686-des-acryl results in a characteristic mass shift of the epidermal growth factor receptor protein, consistent with covalent adduct formation [1]. Pepsin digest analysis has specifically confirmed modification of the cysteine 797 residue, establishing the precise site of covalent attachment [1].
Kinetic Parameters of Covalent Bond Formation
The covalent binding process exhibits time-dependent kinetics characteristic of irreversible inhibitors. Kinetic analysis reveals that the compound demonstrates a two-step binding mechanism involving initial reversible binding followed by covalent bond formation [6]. The initial reversible binding affinity, represented by the dissociation constant, reflects the compound's ability to form a non-covalent enzyme-inhibitor complex prior to irreversible modification.
The rate of covalent bond formation varies depending on the specific epidermal growth factor receptor mutation status. For epidermal growth factor receptor harboring the leucine 858 to arginine substitution combined with threonine 790 to methionine mutation, the covalent modification proceeds with enhanced efficiency compared to wild-type receptor [5] [7].
Mechanistic Implications of Covalent Modification
The irreversible nature of covalent binding provides several mechanistic advantages over reversible inhibitors. Once formed, the covalent bond cannot be disrupted by cellular adenosine triphosphate concentrations, ensuring sustained inhibition of kinase activity [1]. This mechanism overcomes the challenge of competing with high intracellular adenosine triphosphate levels that can limit the efficacy of reversible inhibitors.
Furthermore, the covalent modification leads to prolonged suppression of epidermal growth factor receptor signaling even after the compound is cleared from systemic circulation [8]. This extended duration of action contributes to enhanced therapeutic efficacy and allows for less frequent dosing regimens compared to reversible inhibitors.
Carbon monoxide 1686-des-acryl exhibits remarkable selectivity for mutant forms of epidermal growth factor receptor over the wild-type receptor, with particular preference for the leucine 858 to arginine/threonine 790 to methionine double mutation [9] [10] [11]. This selectivity profile represents a critical therapeutic advantage, as it enables targeted inhibition of oncogenic epidermal growth factor receptor signaling while minimizing interference with normal physiological epidermal growth factor receptor function.
Quantitative Analysis of Selectivity
Comprehensive kinase inhibition assays demonstrate that carbon monoxide 1686-des-acryl exhibits greater than 12-fold selectivity for mutant epidermal growth factor receptor compared to wild-type receptor [11]. More specifically, biochemical studies reveal inhibition concentration 50 values of 0.04 ± 0.01 micromolar for epidermal growth factor receptor leucine 858 to arginine/threonine 790 to methionine versus 1.68 ± 0.15 micromolar for wild-type epidermal growth factor receptor, representing a 42-fold selectivity index [5].
Cellular proliferation assays using lung cancer cell lines with defined epidermal growth factor receptor mutation status corroborate this selectivity profile. The compound demonstrates inhibition concentration 50 values of 0.14 ± 0.05 micromolar in H1975 cells harboring leucine 858 to arginine/threonine 790 to methionine mutations compared to 0.26 ± 0.04 micromolar in H441 cells expressing wild-type epidermal growth factor receptor [5].
Structural Determinants of Mutation Selectivity
The preferential binding to mutant epidermal growth factor receptor stems from specific structural features of the compound that exploit differences between mutant and wild-type receptor conformations [4] [12]. The trifluoromethyl substituent attached to the pyrimidine ring forms favorable hydrophobic interactions with methionine 790 in the mutant receptor, an interaction that is not possible with the smaller threonine residue present at position 790 in wild-type epidermal growth factor receptor [4] [5].
Crystal structure analysis reveals that the compound's binding mode is optimized for the altered geometry of the mutant kinase active site [4]. In the threonine 790 to methionine mutant, the larger methionine side chain creates a hydrophobic environment that accommodates the trifluoromethyl group, resulting in enhanced binding affinity. Conversely, in wild-type epidermal growth factor receptor, the threonine 790 residue provides insufficient hydrophobic contact, leading to reduced binding affinity [5].
Comparative Inhibition Data
Epidermal Growth Factor Receptor Status | Inhibition Concentration 50 | Selectivity Index | Cell Line/Assay |
---|---|---|---|
Leucine 858 to Arginine/Threonine 790 to Methionine | 0.04 ± 0.01 μM | 42-fold vs wild-type | Biochemical kinase assay |
Leucine 858 to Arginine | 0.15 ± 0.02 μM | 10-fold vs wild-type | H3255 cell line |
Wild-type epidermal growth factor receptor | 1.68 ± 0.15 μM | 1 (reference) | Biochemical kinase assay |
Exon 19 deletion + Threonine 790 to Methionine | 37 nM | 40-fold vs wild-type | PC-9ER cell line |
Clinical Implications of Selectivity
The differential inhibition profile translates to reduced on-target toxicity in clinical applications [9] [11]. Wild-type epidermal growth factor receptor plays essential roles in normal tissue homeostasis, particularly in skin and gastrointestinal epithelium. By preferentially targeting mutant forms, carbon monoxide 1686-des-acryl minimizes interference with these physiological functions, resulting in improved tolerability compared to non-selective epidermal growth factor receptor inhibitors [9] [11].
This selectivity also enables dose escalation to levels sufficient for effective inhibition of mutant epidermal growth factor receptor without reaching dose-limiting toxicities associated with wild-type epidermal growth factor receptor inhibition [11]. Clinical studies have demonstrated that patients treated with related compounds show reduced incidence of characteristic epidermal growth factor receptor-related adverse effects such as skin rash and diarrhea [9] [13].
The therapeutic efficacy of carbon monoxide 1686-des-acryl depends critically on its ability to achieve adequate intracellular concentrations and maintain appropriate distribution within target cells [14] [15]. Understanding the cellular pharmacokinetics of this compound provides insight into its mechanism of action and therapeutic window.
Cellular Uptake Mechanisms
Carbon monoxide 1686-des-acryl enters cells through multiple pathways, including both passive diffusion and facilitated transport mechanisms [15]. As a weakly basic compound with a predicted physiological charge state, the molecule requires active transport systems to achieve optimal intracellular accumulation [15]. Studies using organic cation transporter inhibitors have demonstrated that membrane transporter proteins play significant roles in the cellular uptake of related epidermal growth factor receptor tyrosine kinase inhibitors [15].
Radiotracer studies using iodine-125 labeled derivatives of carbon monoxide 1686 provide quantitative data on cellular uptake efficiency. In H1975 cells expressing leucine 858 to arginine/threonine 790 to methionine mutations, uptake reaches 101.52% dose per milligram protein after 4 hours of incubation [16] [14]. This represents an 11.3-fold higher accumulation compared to H441 cells expressing wild-type epidermal growth factor receptor, which show only 8.95% dose per milligram protein uptake [16].
Mutation-Dependent Uptake Patterns
The cellular uptake of carbon monoxide 1686-des-acryl exhibits remarkable correlation with epidermal growth factor receptor mutation status [7] [16]. Cells harboring the leucine 858 to arginine/threonine 790 to methionine double mutation demonstrate significantly higher compound accumulation compared to cells with single mutations or wild-type receptor expression [7] [16].
Cell Line | Epidermal Growth Factor Receptor Status | Uptake (% dose/mg protein) | Selectivity Ratio |
---|---|---|---|
H1975 | Leucine 858 to Arginine/Threonine 790 to Methionine | 101.52 | 11.3× higher than wild-type |
H3255 | Leucine 858 to Arginine | 33.52 | 3.7× higher than wild-type |
H441 | Wild-type | 8.95 | 1.0 (reference) |
Competitive inhibition studies confirm the specificity of this uptake mechanism. Pretreatment with excess unlabeled carbon monoxide 1686 reduces radiotracer accumulation in H1975 cells from 101.52% to 45.61% dose per milligram protein, demonstrating saturable binding kinetics consistent with specific receptor-mediated uptake [16].
Intracellular Distribution and Localization
Following cellular uptake, carbon monoxide 1686-des-acryl undergoes specific intracellular distribution patterns that influence its pharmacodynamic activity [15]. Advanced imaging techniques using hyperspectral stimulated Raman scattering microscopy have revealed that related epidermal growth factor receptor tyrosine kinase inhibitors accumulate preferentially in cellular compartments containing high concentrations of target receptors [15].
The compound demonstrates significant lysosomal sequestration, a property shared with other weakly basic tyrosine kinase inhibitors [15]. This subcellular distribution pattern may contribute to sustained intracellular drug levels and prolonged pharmacodynamic effects. The lysosomal accumulation appears to be influenced by the compound's physicochemical properties, particularly its basic character and lipophilicity [15].
Time-Dependent Accumulation Kinetics
Cellular uptake of carbon monoxide 1686-des-acryl exhibits time-dependent kinetics with maximum accumulation typically achieved within 4 to 6 hours of exposure [17] [16]. The uptake process follows apparent first-order kinetics, with rapid initial accumulation followed by plateau phases reflecting equilibrium between uptake and efflux processes [17].
Biodistribution studies using tumor-bearing mouse models demonstrate preferential accumulation in tumors expressing mutant epidermal growth factor receptor. At 1 hour post-injection, tumor uptake in H1975 xenografts reaches 4.51 ± 0.17% injected dose per gram compared to 3.71 ± 0.13% injected dose per gram in H441 xenografts [17]. This differential accumulation persists over time, supporting the tumor-selective distribution profile observed in cellular studies.
Factors Influencing Cellular Pharmacokinetics
Several factors modulate the cellular uptake and distribution of carbon monoxide 1686-des-acryl. Expression levels of membrane transporters, particularly organic cation transporters, significantly influence accumulation efficiency [15]. Additionally, cellular metabolism and efflux pump activity can affect intracellular drug concentrations and residence time.
The compound's interaction with intracellular binding proteins and its partitioning into cellular organelles also contribute to its distribution pattern [15]. These factors collectively determine the effective intracellular concentration available for target engagement and subsequent pharmacological effects.